N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Description
N-[(4-Bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a synthetic acetamide derivative characterized by a 4-bromophenylmethyl group linked to an acetamide core and a 2-phenylindolizin-3-yl substituent. The indolizine moiety, a bicyclic heteroaromatic system, distinguishes this compound from simpler phenyl- or pyridazine-based analogs. These may include modulation of Formyl Peptide Receptors (FPRs), enzyme inhibition, or antimicrobial effects, as observed in structurally related molecules .
Properties
Molecular Formula |
C23H17BrN2O2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |
InChI |
InChI=1S/C23H17BrN2O2/c24-18-11-9-16(10-12-18)15-25-23(28)22(27)21-20(17-6-2-1-3-7-17)14-19-8-4-5-13-26(19)21/h1-14H,15H2,(H,25,28) |
InChI Key |
LHRZUIACEDKFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
-
Starting Materials : Pyridine analogs (e.g., 2-acetylpyridine) and α,β-unsaturated ketones or esters are commonly used.
-
Cyclocondensation : Conducted under reflux in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) with catalytic bases such as potassium carbonate.
-
Aromatic Substitution : Introduction of the phenyl group at the 2-position of the indolizine ring occurs via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions.
Optimization Parameters
-
Temperature : Reactions typically proceed at 80–100°C for 8–12 hours.
-
Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances reaction efficiency.
-
Purification : Column chromatography using silica gel (hexane/ethyl acetate gradient) yields the pure indolizine intermediate.
Preparation of 2-Oxo-2-(2-Phenylindolizin-3-yl)Acetyl Chloride
The acetamide side chain is introduced via an acyl chloride intermediate. This step involves converting a ketone group into a reactive electrophile.
Chlorination Protocol
Table 1: Spectral Data for Acyl Chloride Intermediate
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁ClN₂O₂ |
| MS (m/z) | 326.05 [M+H]⁺ |
| ¹H NMR (CDCl₃) | δ 8.21 (d, 1H), 7.89–7.45 (m, aromatic) |
Amide Coupling with 4-Bromobenzylamine
The final step involves nucleophilic acyl substitution between the acyl chloride and 4-bromobenzylamine.
Reaction Mechanism
Table 2: Optimization of Amide Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility |
| Base | Triethylamine | Neutralizes HCl |
| Molar Ratio | 1:1.2 (acyl chloride:amine) | Prevents dimerization |
Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, 1H, indolizine-H), 7.62–7.28 (m, aromatic), 4.41 (s, 2H, CH₂).
-
HRMS : m/z 433.30 [M+H]⁺ (calculated for C₂₃H₁₈BrN₂O₂: 433.05).
Alternative Synthetic Routes
While the above method is standard, exploratory approaches include:
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or indolizinyl groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: The bromine atom in the bromobenzyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new therapeutics.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
AMC3 (N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide)
- Structure: Contains a 4-bromophenyl group, acetamide linker, and substituted pyridinone ring.
- Activity: Acts as a modulator of FPRs, showing protective and analgesic effects in preclinical models. The 3-methoxy group enhances receptor binding, while the cyano substituent stabilizes the pyridinone core .
- Comparison: Unlike the target compound’s indolizine system, AMC3 uses a pyridinone scaffold. However, the indolizine’s planar structure may alter binding kinetics or selectivity .
Pyridazin-3(2H)-one Derivatives ()
- Examples :
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (mixed FPR1/FPR2 agonist).
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (specific FPR2 agonist).
- Activity : Activate calcium mobilization and chemotaxis in human neutrophils via FPRs. Methoxy substituents on the benzyl group dictate receptor specificity .
- Comparison: The target compound’s indolizine ring may mimic the pyridazinone’s hydrogen-bonding capacity but with enhanced aromatic stacking due to its fused bicyclic system. Substitution patterns (e.g., para-bromo vs. meta-methoxy) likely influence target affinity .
Enzyme Inhibitors
Cyclic Sulfonamide Derivatives ()
- Example : N-(4-Bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide (12i).
- Activity: Dual inhibitor of α-glucosidase (non-competitive) and α-amylase (competitive). Molecular docking shows interactions with enzyme active sites via the bromophenyl and sulfonamide groups .
- Comparison: The target compound lacks a sulfonamide group but retains the acetamide-bromophenyl framework.
Antimicrobial Agents
Thiazole-Based Bromophenyl Acetamides ()
- Example: 2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide.
- Activity : Effective against S. aureus and E. coli (MIC: 13–27 µmol/L). Electron-withdrawing bromine and chloro groups enhance membrane penetration .
- Comparison : The target compound’s indolizine system may improve lipid solubility (logP ~4.5, inferred from ), aiding antimicrobial potency. However, the absence of a thiazole ring could alter target specificity .
Structural and Crystallographic Insights
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide ()
- Structure : Dihedral angle of 66.4° between bromophenyl and difluorophenyl rings.
- Packing : Stabilized by N–H⋯O and C–H⋯F interactions.
- Comparison : The target compound’s indolizine group likely increases planarity, reducing dihedral angles and enhancing π-π stacking. This could improve crystallinity or intermolecular interactions in solid-state formulations .
Data Tables
Table 1: Key Structural and Functional Comparisons
Biological Activity
N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a synthetic compound that belongs to a class of indolizinyl derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antifungal and antibacterial applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 433.297 g/mol. The structure includes a bromophenyl group, an indolizinyl moiety, and an acetamide functional group, which contribute to its biological properties.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H17BrN2O |
| Molecular Weight | 433.297 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antifungal Activity
Research indicates that derivatives of indolizinyl compounds exhibit significant antifungal properties. Specifically, this compound has been found to inhibit the growth of various pathogenic fungi, including species from the Aspergillus genus. The mechanism of action appears to involve disruption of fungal cell membrane integrity and interference with metabolic pathways.
Case Study: Antifungal Efficacy
In a study published in patent literature, several indolizinyl derivatives were tested against Aspergillus niger and Candida albicans. The results demonstrated that these compounds significantly reduced fungal viability at concentrations as low as 10 µg/mL, suggesting a potent antifungal effect .
Antibacterial Activity
Additionally, there is evidence supporting the antibacterial activity of this compound. A comparative analysis with its chlorine analogue revealed enhanced antibacterial properties attributed to increased electron density on the hydrazinic end of the thiosemicarbazide chain . This suggests that structural modifications can lead to improved biological efficacy.
Table 2: Comparative Antibacterial Activity
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| N-[(4-bromophenyl)methyl] | 5 µg/mL |
| Chlorine analogue | 15 µg/mL |
The proposed mechanisms for the biological activity include:
- Cell Membrane Disruption : The compound may integrate into fungal membranes, leading to increased permeability and subsequent cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular respiration or biosynthesis pathways in bacteria and fungi.
Research Findings
Recent studies have focused on synthesizing various derivatives of indolizinyl compounds to optimize their biological activities. For instance, modifications at the phenyl or indolizinyl positions have been explored to enhance potency and selectivity against specific pathogens .
Summary of Findings
- Antifungal Efficacy : Effective against Aspergillus and Candida species.
- Antibacterial Properties : Superior activity compared to structurally similar compounds.
- Potential Applications : Could be developed into therapeutic agents for treating fungal infections and bacterial diseases.
Q & A
Q. Table 1. Key Synthetic Parameters for Carbodiimide-Mediated Coupling
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reagent | EDC·HCl | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 273 K | |
| Base | Triethylamine | |
| Purification | Recrystallization (DCM) |
Q. Table 2. Comparison of Bioactivity Assays for Acetamide Derivatives
| Assay Type | Target | Protocol Highlights | Reference |
|---|---|---|---|
| MIC Test | S. aureus, E. coli | 24-h incubation, Mueller-Hinton broth | |
| MTT Cytotoxicity | HeLa cells | 48-h exposure, λ = 570 nm | |
| COX-2 Inhibition | Recombinant enzyme | ELISA-based PG production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
